3-(3-methyl-1H-indol-1-yl)propanoic acid
Overview
Description
3-(3-Methyl-1H-indol-1-yl)propanoic acid is a derivative of indole-3-propanoic acid (IPA), which is a compound that has been identified in the metabolic pathways of certain bacterial species such as Clostridium sporogenes. IPA itself is a product of the deamination of the amino acid tryptophan and has been detected in bacterial media alongside other related compounds .
Synthesis Analysis
The synthesis of related indole compounds has been demonstrated in various studies. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a compound structurally related to 3-(3-methyl-1H-indol-1-yl)propanoic acid, was efficiently synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . Additionally, regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives was achieved through iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, showcasing a method that could potentially be adapted for the synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-methyl-1H-indol-1-yl)propanoic acid has been elucidated using crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined, revealing a planar indole ring and a network of hydrogen bonds stabilizing the structure . This information is valuable for understanding the molecular geometry and potential reactivity of 3-(3-methyl-1H-indol-1-yl)propanoic acid.
Chemical Reactions Analysis
The reactivity of indole derivatives can be inferred from studies where indole compounds undergo various chemical reactions. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with (thio)ureas in the presence of an acid leads to the formation of new compounds with potential biological activity . Such reactions highlight the versatility of indole derivatives in chemical synthesis and their potential to form a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid can be inferred from related compounds. For example, the detection of IPA by thin-layer chromatography and its interaction with p-hydroxybenzaldehyde spray reagent indicates that IPA and its derivatives have distinct chromophoric properties that can be utilized for detection and analysis . The solubility, melting point, and other physical properties would be important for the practical handling and application of 3-(3-methyl-1H-indol-1-yl)propanoic acid, although specific data for this compound was not provided in the papers.
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Studies : The compound has been studied for its crystal structure. The analysis of its crystal structure contributes to a deeper understanding of amino acids' roles in various biochemical processes and their applications in the pharmaceutical and food industries (Li, Liang, & Tai, 2009).
Synthesis and Chemical Reactions
- Regioselective Synthesis : The compound is involved in regioselective synthesis processes, yielding derivatives that are significant in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
- Enantioselective Reactions : It participates in enantioselective Friedel-Crafts alkylation reactions, demonstrating its utility in producing methyl 3-(indol-3-yl)propanoates with high yields and enantioselectivities (Bachu & Akiyama, 2010).
Corrosion Inhibition and Material Science
- Corrosion Inhibition : Derivatives of the compound have been explored for their efficacy in inhibiting corrosion of materials like stainless steel in acidic environments. This application is particularly relevant in materials science and industrial maintenance (Vikneshvaran & Velmathi, 2017).
Biological Activity and Pharmacology
- Antimicrobial Activity : Schiff bases derived from the compound exhibit antimicrobial properties, showing potential as therapeutic agents in the treatment of bacterial and fungal infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
- Phospholipase A2 Inhibitors : The compound's derivatives have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. This highlights its potential in developing anti-inflammatory drugs (Tomoo et al., 2014).
properties
IUPAC Name |
3-(3-methylindol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMBLVFDTDJZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351923 | |
Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-indol-1-yl)propanoic acid | |
CAS RN |
57662-47-2 | |
Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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